

iCARM1 (Carm1-IN-6) biological activity

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A Comprehensive Technical Guide to the Biological Activity of iCARM1 (Carm1-IN-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

iCARM1 (also known as **Carm1-IN-6**) is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] CARM1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene transcription and other cellular processes.[4] Dysregulation of CARM1 activity has been implicated in various cancers, making it an attractive therapeutic target.[4] This document provides an in-depth technical overview of the biological activity of iCARM1, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental methodologies.

Mechanism of Action

iCARM1 exerts its biological effects through the direct and selective inhibition of the methyltransferase activity of CARM1.[4] By binding to CARM1, iCARM1 prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to its protein substrates.[4][5] This inhibition leads to a reduction in the asymmetric dimethylation of key arginine residues on histone H3, specifically at positions R17 and R26 (H3R17me2a and H3R26me2a).[1][6] The modulation of these histone marks alters chromatin structure and gene expression.

Furthermore, iCARM1 has been shown to impact cellular signaling pathways by:



- Downregulating Estrogen/ERα-Target Genes: In estrogen receptor-positive (ERα+) breast cancer cells, iCARM1 suppresses the expression of a wide range of oncogenic genes induced by estrogen and its receptor, ERα.[4][5]
- Upregulating Type I Interferon (IFN) and IFN-Induced Genes (ISGs): iCARM1 treatment leads to the activation of the type I IFN signaling pathway, resulting in the increased expression of ISGs.[4][5] This suggests a potential role for iCARM1 in modulating the immune response in the tumor microenvironment.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for iCARM1.

Table 1: Biochemical Activity of iCARM1

Parameter	Value	Method	Reference
IC50 (CARM1)	12.3 μΜ	In vitro methylation assay	[1][2][3]
Kd (CARM1)	0.67 μM (670 nM)	Surface Plasmon Resonance (Biacore)	[1]

Table 2: Cellular Activity of iCARM1 in Breast Cancer Cell Lines

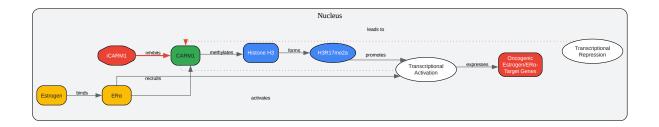


Cell Line	Subtype	EC50 (μM)	Assay	Reference
MCF7	ERα-positive	1.797 ± 0.08	Cell Proliferation Assay (7 days)	[1][7]
T47D	ERα-positive	4.74 ± 0.19	Cell Proliferation Assay (7 days)	[1]
BT474	ERα-positive	2.13 ± 0.33	Cell Proliferation Assay (7 days)	[1]
MDA-MB-231	Triple-Negative	3.75 ± 0.35	Cell Proliferation Assay	[5][8]
MDA-MB-468	Triple-Negative	2.02 ± 0.18	Cell Proliferation Assay	[5][8]
HCC1806	Triple-Negative	2.83 ± 0.13	Cell Proliferation Assay	[5][8]
HCC1937	Triple-Negative	1.97 ± 0.25	Cell Proliferation Assay	[5][8]

Signaling Pathways and Experimental Workflows

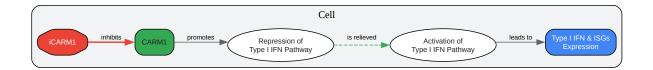
The following diagrams illustrate the key signaling pathways affected by iCARM1 and the general workflows for its characterization.





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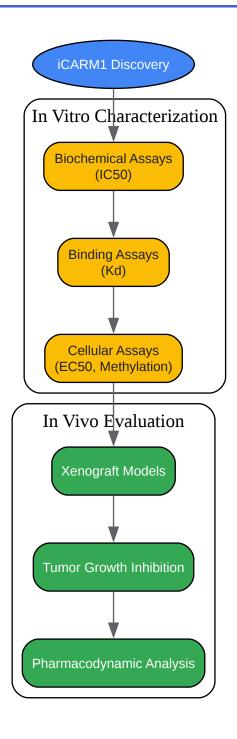
CARM1/ERα Signaling Inhibition by iCARM1.



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iCARM1-mediated Activation of Type I IFN Signaling.





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General Workflow for iCARM1 Characterization.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of iCARM1.



In Vitro Methylation Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of iCARM1 against CARM1 enzymatic activity.

- Reagents and Materials:
 - Purified recombinant CARM1 protein.
 - Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQL) or full-length histone proteins.[4]
 [5]
 - S-adenosyl-L-methionine (SAM), the methyl donor.
 - iCARM1 at various concentrations.
 - Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 5 mM DTT, 4 mM EDTA.
 - Detection reagents (e.g., anti-H3R17me2a antibody for Western blotting or radioactive SAM for filter-binding assays).

Protocol:

- Prepare a reaction mixture containing purified CARM1, the histone substrate, and iCARM1 at various concentrations in the reaction buffer.
- Initiate the reaction by adding SAM.
- Incubate the reaction mixture at 37°C for 1 hour.[5]
- Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
- Analyze the level of histone methylation using an appropriate detection method (e.g., Western blot or scintillation counting).
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of iCARM1 concentration.



Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding affinity (dissociation constant, Kd) between iCARM1 and CARM1.

- · Reagents and Materials:
 - Purified CARM1 protein (ligand).
 - iCARM1 at various concentrations (analyte).[9]
 - SPR instrument (e.g., Biacore).
 - Sensor chip (e.g., CM5 chip for amine coupling).
 - Running buffer (e.g., HBS-EP+).
- Protocol:
 - Immobilize the purified CARM1 protein onto the sensor chip surface.
 - Prepare a series of dilutions of iCARM1 in the running buffer.
 - Inject the iCARM1 solutions over the sensor chip surface at a constant flow rate.
 - Monitor the binding response in real-time.
 - Regenerate the sensor chip surface between injections.
 - Analyze the binding data using appropriate software to determine the association (ka) and dissociation (kd) rate constants, and calculate the Kd (kd/ka).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the target engagement of iCARM1 with CARM1 within a cellular context.

Reagents and Materials:



- Cells expressing CARM1 (e.g., HEK293T overexpressing Flag-tagged CARM1).
- o iCARM1.
- Cell lysis buffer with protease inhibitors.
- Antibodies for CARM1 detection (e.g., anti-Flag or anti-CARM1).
- Protocol:
 - Treat cells with either DMSO (vehicle control) or iCARM1 for a specified time (e.g., 1-2 hours).
 - Heat the cell suspensions at a range of temperatures.
 - Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
 - Quantify the amount of soluble CARM1 in the supernatant at each temperature by Western blotting.
 - A shift in the melting curve to a higher temperature in the presence of iCARM1 indicates target stabilization and engagement.

Cell Proliferation and Colony Formation Assays

These assays assess the cytostatic or cytotoxic effects of iCARM1 on cancer cell lines.

- Reagents and Materials:
 - Breast cancer cell lines (e.g., MCF7, T47D, MDA-MB-231).
 - iCARM1 at various concentrations.
 - Cell culture medium and supplements.
 - Reagents for cell viability assessment (e.g., MTT, SRB, or CellTiter-Glo).
 - Crystal violet for colony formation staining.



- · Protocol (Cell Proliferation):
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with a serial dilution of iCARM1 for a specified period (e.g., 7 days).
 - At the end of the treatment period, measure cell viability using a suitable assay.
 - Calculate the EC50 value by plotting cell viability against the logarithm of iCARM1 concentration.
- Protocol (Colony Formation):
 - Seed a low density of cells in 6-well plates.
 - Treat the cells with iCARM1 at various concentrations.
 - Allow the cells to grow for 1-2 weeks until visible colonies are formed.
 - Fix and stain the colonies with crystal violet.
 - Count the number of colonies to assess the long-term effect of iCARM1 on cell survival and proliferation.

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of iCARM1 in a living organism.

- Materials:
 - Immunocompromised mice (e.g., BALB/c nude mice).[8]
 - Human breast cancer cells (e.g., MCF7 or MDA-MB-231).[8]
 - o iCARM1 formulated for in vivo administration.
- Protocol:
 - Subcutaneously inject cancer cells into the flank of the mice.



- Allow the tumors to grow to a palpable size.
- Randomize the mice into control and treatment groups.
- Administer iCARM1 (e.g., intraperitoneally) at a specified dose and schedule.[8]
- Monitor tumor volume and body weight regularly.
- At the end of the study, excise the tumors and weigh them.
- Tumor tissues can be used for pharmacodynamic studies (e.g., Western blotting for histone methylation marks or gene expression analysis).

Conclusion

iCARM1 (**Carm1-IN-6**) is a valuable research tool and a promising therapeutic candidate for the treatment of cancers, particularly breast cancer. Its well-defined mechanism of action, potent biochemical and cellular activity, and demonstrated in vivo efficacy make it a subject of significant interest for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of iCARM1 and other CARM1 inhibitors.

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